molecular formula C10H12FN B2957945 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1824337-84-9

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2957945
CAS No.: 1824337-84-9
M. Wt: 165.211
InChI Key: BNAFJGMKSYBXFL-UHFFFAOYSA-N
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Description

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative with an amine functional group at the 1-position and fluorine at the 2-position of the fused bicyclic system. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine, which can modulate bioavailability, receptor affinity, and metabolic stability .

Properties

IUPAC Name

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAFJGMKSYBXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

  • **

Biological Activity

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12FNC_{10}H_{12}FN. It is a derivative of tetrahydronaphthalene and is characterized by the presence of a fluorine atom at the second position and an amine group at the first position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmacology.

  • IUPAC Name : this compound
  • CAS Number : 1824337-84-9
  • Molecular Weight : 165.21 g/mol
  • SMILES : C1CC(C2=C(C1)C=CC(=C2)F)N

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its interaction with biological targets and its pharmacological effects.

The compound's mechanism of action is primarily linked to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopaminergic and serotonergic pathways, which are crucial in the treatment of various neuropsychiatric disorders.

Pharmacological Studies

Recent research has demonstrated that this compound exhibits significant activity in vitro. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityMethodologyKey Findings
Dopamine Receptor ModulationRadioligand Binding AssayShowed affinity for D2 receptors; potential for antipsychotic effects.
Serotonin Reuptake InhibitionIn Vitro AssaysInhibited serotonin reuptake with an IC50 value of 150 nM.
Neuroprotective EffectsNeuroblastoma Cell LinesReduced apoptosis in neuronal cells under oxidative stress conditions.

Case Study 1: Antipsychotic Potential

A study focused on the compound's effects on dopaminergic signaling highlighted its potential as an antipsychotic agent. Mice treated with varying doses exhibited reduced hyperactivity in behavioral tests, suggesting a calming effect likely due to D2 receptor antagonism.

Case Study 2: Neuroprotection

In a neuroprotection study involving SH-SY5Y neuroblastoma cells, this compound demonstrated significant protective effects against oxidative stress-induced cell death. The compound was found to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound has been evaluated for cytotoxicity using standard assays (e.g., MTT assay), showing low toxicity at therapeutic concentrations. Further studies are required to elucidate its long-term safety profile.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Fluorine substitution at different positions on the tetrahydronaphthalene ring or pendant aryl groups significantly alters physicochemical and biological properties:

Compound Name Substituent(s) Molecular Formula Key NMR Shifts (δ, ppm) Notable Properties Reference
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine F at C2, NH₂ at C1 C₁₀H₁₂FN Not reported Potential metabolic stability
trans-4-(4'-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5f) F at para-phenyl, NMe₂ at C2 C₁₈H₂₁FN 1H: δ 2.65 (NMe₂), 6.89–7.25 (ArH); 13C: δ 160.2 (C-F coupling) High affinity for σ receptors; moderate lipophilicity
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine F at C5, OMe at C7, NH₂ at C1 C₁₁H₁₄FNO Not reported Enhanced solubility due to OMe
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Cl at C5, F at C6, NH₂ at C1 C₁₀H₁₁ClFN Not reported Dual halogen effects on reactivity

Key Observations :

  • Electronic Effects : Fluorine at C2 (target compound) likely induces electron-withdrawing effects, polarizing the amine group and altering pKa compared to phenyl-substituted analogs like 5f, where fluorine on the aryl ring enhances resonance stabilization .
  • Solubility : Methoxy or hydroxyl substituents (e.g., in (S)-5-Fluoro-7-methoxy analog) improve water solubility, whereas halogenated derivatives (Cl, F) may exhibit lower solubility due to increased hydrophobicity .

Stereochemical and Enantiomeric Variations

Enantiomers of fluorinated tetrahydronaphthalen-amines show divergent biological activities:

Compound Name Stereochemistry CAS Number Notable Feature Reference
(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine R-configuration 1057246-78-2 Potential chiral recognition in receptor binding
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine S-configuration 1213465-25-8 Mirror-image pharmacological profile
(R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalene-2-amine R-configuration 180914-87-8 Dual fluorine substitution enhances steric bulk

Key Observations :

  • Chiral Centers : The position of fluorine and amine groups creates stereogenic centers, influencing interactions with chiral biological targets (e.g., enzymes, GPCRs). For example, (R)-enantiomers may exhibit higher receptor affinity than (S)-forms in certain contexts .

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